tert-Butyl ((2-aminoethyl)sulfonyl)glycinate
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Overview
Description
Tert-butyl 2-(2-aminoethanesulfonamido)acetate is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a tert-butyl ester group and an aminoethanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2-aminoethanesulfonamido)acetate typically involves the reaction of tert-butyl acetate with 2-aminoethanesulfonamide. One common method involves the use of bis(trifluoromethanesulfonyl)imide as a catalyst to facilitate the esterification process . The reaction is carried out under mild conditions, often at room temperature, to yield the desired product in good yields.
Industrial Production Methods
In an industrial setting, the production of tert-butyl 2-(2-aminoethanesulfonamido)acetate may involve large-scale esterification processes. These processes are optimized for high efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(2-aminoethanesulfonamido)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the ester carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, primary amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 2-(2-aminoethanesulfonamido)acetate has several applications in scientific research:
Biology: The compound’s sulfonamide moiety makes it a potential candidate for enzyme inhibition studies, as sulfonamides are known to inhibit certain enzymes.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-aminoethanesulfonamido)acetate involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the ester group can undergo hydrolysis to release the active sulfonamide moiety, which can then interact with its target.
Comparison with Similar Compounds
Similar Compounds
Tert-butanesulfinamide: Known for its use in asymmetric synthesis and as a chiral auxiliary.
Sulfonimidates: These compounds have similar structural features and are used in the synthesis of sulfoximines and sulfonimidamides.
Uniqueness
Tert-butyl 2-(2-aminoethanesulfonamido)acetate is unique due to its combination of a tert-butyl ester and an aminoethanesulfonamide moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis.
Properties
Molecular Formula |
C8H18N2O4S |
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Molecular Weight |
238.31 g/mol |
IUPAC Name |
tert-butyl 2-(2-aminoethylsulfonylamino)acetate |
InChI |
InChI=1S/C8H18N2O4S/c1-8(2,3)14-7(11)6-10-15(12,13)5-4-9/h10H,4-6,9H2,1-3H3 |
InChI Key |
BCPLUUDROQEACX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CNS(=O)(=O)CCN |
Origin of Product |
United States |
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